Oxiran-2-ylmethyl 3-nitrobenzenesulfonate
Overview
Description
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is a chemical compound characterized by the presence of an oxirane ring and a nitrobenzenesulfonate group
Mechanism of Action
Target of Action
It has been shown to have significant effects on breast cancer cells , suggesting that it may interact with targets involved in cell proliferation and invasion.
Mode of Action
It has been shown to inhibit the proliferation and invasion of breast cancer cells , indicating that it may interact with its targets to disrupt these processes
Biochemical Pathways
Given its observed effects on breast cancer cells , it is likely that it impacts pathways related to cell proliferation and invasion
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate can be synthesized using multiple routes. One common method involves the reaction of ®-3-chloropropane-1,2-diol with nitrobenzene. The reaction conditions typically include the use of a base to facilitate the formation of the oxirane ring and subsequent sulfonation to introduce the nitrobenzenesulfonate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using techniques like IR, 1H NMR, and single crystal X-ray crystallography .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly involving the nitrobenzenesulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acids, reduction may produce amino derivatives, and substitution reactions can result in various substituted benzenesulfonates .
Scientific Research Applications
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Oxiran-2-ylmethyl 4-nitrobenzenesulfonate
- Oxiran-2-ylmethyl 2-nitrobenzenesulfonate
- Oxiran-2-ylmethyl 3-chlorobenzenesulfonate
Uniqueness
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different reaction pathways and products compared to its analogs .
Properties
IUPAC Name |
oxiran-2-ylmethyl 3-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIHVZYAAMDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152333-94-3 | |
Record name | (oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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